molecular formula C5H8BrNO2 B2553560 4-Bromo-2-ethyl-1,2-oxazolidin-3-one CAS No. 127245-35-6

4-Bromo-2-ethyl-1,2-oxazolidin-3-one

Cat. No. B2553560
CAS RN: 127245-35-6
M. Wt: 194.028
InChI Key: BERFWHCYVIYHFS-UHFFFAOYSA-N
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Description

“4-Bromo-2-ethyl-1,2-oxazolidin-3-one” is a chemical compound with the CAS Number: 127245-35-6 . It has a molecular weight of 194.03 . The IUPAC name for this compound is 4-bromo-2-ethyl-3-isoxazolidinone .


Molecular Structure Analysis

The InChI code for “4-Bromo-2-ethyl-1,2-oxazolidin-3-one” is 1S/C5H8BrNO2/c1-2-7-5(8)4(6)3-9-7/h4H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Multicomponent Synthesis of Functionalized Oxazolidines

The oxazolidine ring is a crucial structural motif found in many biologically active compounds. Recent advances involve multicomponent reactions using 1,2-amino alcohols as starting materials . Researchers have explored three main synthetic strategies:

a. Metal-Free Domino Annulation/Mannich Reactions: In 2015, Feng et al. reported a groundbreaking method for the synthesis of N-propargyloxazolidines. This involved a metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids. The reaction proceeds under mild conditions, yielding the target products in good to excellent yields .

b. Transition Metal-Catalyzed Cascade Reactions: Researchers have also investigated transition metal-catalyzed cascade reactions to access oxazolidine derivatives. These reactions provide efficient routes to mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones .

c. Extended One-Pot Asymmetric Azaelectrocyclization: Katsumura et al. developed an innovative protocol for synthesizing oxazolidines through asymmetric one-pot 6π-azaelectrocyclization. This method involves alkenylvinylstannane, ethyl (Z)-2-iodo-4-oxobutenoate, and (–)-7-isopropyl-cis-aminoindanol in the presence of a Pd(0) catalyst .

Regioselective Synthesis of 4-Bromo-3-formyl-oxazolidines

4-Bromo-2-ethyl-1,2-oxazolidin-3-one can serve as a precursor for the synthesis of 4-bromo-3-formyl-oxazolidines. These compounds find applications in organic synthesis and material science .

Imidazole Synthesis

Imidazoles are essential heterocyclic structures in functional molecules. Although not directly related to oxazolidines, the regiocontrolled synthesis of substituted imidazoles is an area of strategic importance. Researchers may explore similar synthetic strategies for both compound classes .

Farm Products Processing

While not extensively studied, 4-bromo-2-ethyl-1,2-oxazolidin-3-one could potentially find applications in the processing of farm products. Further research is needed to explore this avenue .

Biological Activity and Medicinal Chemistry

Although specific studies are lacking, oxazolidines often exhibit interesting biological properties. Researchers could explore the potential antimicrobial, antiviral, or antitumor activities of 4-bromo-2-ethyl-1,2-oxazolidin-3-one.

Safety and Hazards

The safety information for “4-Bromo-2-ethyl-1,2-oxazolidin-3-one” can be found in its Material Safety Data Sheet (MSDS) . It’s important to refer to the MSDS for handling and safety precautions.

properties

IUPAC Name

4-bromo-2-ethyl-1,2-oxazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-2-7-5(8)4(6)3-9-7/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERFWHCYVIYHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(CO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethyl-1,2-oxazolidin-3-one

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